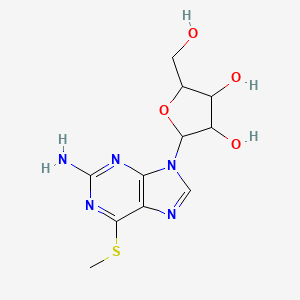
6-Methyl-thio-guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-thio-guanosine is a thiopurine derivative, structurally related to guanosine. Thiopurines, including this compound, have been widely studied for their therapeutic potential, particularly in the treatment of certain cancers and immunological disorders
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-thio-guanosine typically involves the protection of guanosine’s hydroxyl groups, followed by the introduction of a thio group at the 6-position. One common method starts with the protection of the three hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers. The Lawesson reagent is then used to transform the 6-oxo group into a 6-thio group, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar protection and transformation steps as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-thio-guanosine undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thio group.
Substitution: The thio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Cancer Therapy
6-MTG has been investigated for its potential in cancer treatment, particularly in combination therapies that enhance the efficacy of existing chemotherapeutic agents.
- Combination with 6-Thioguanine (6-TG) : Research indicates that combining 6-TG with methylthioadenosine (MTA) can selectively target cancers deficient in the enzyme methylthioadenosine phosphorylase (MTAP). This combination allows for higher doses of 6-TG with reduced toxicity to normal tissues, making it a promising strategy for treating various malignancies, including leukemias and solid tumors like melanoma and glioblastoma .
- Mechanism of Action : The incorporation of 6-MTG into RNA has been shown to influence cellular processes. Studies demonstrate that prodrugs derived from 6-thioguanosine monophosphate (6sGMP) can be converted into bioactive nucleotides, which are then integrated into RNA, enhancing their antiproliferative effects against resistant cancer cell lines .
Immunological Disorders
Thiopurines, including 6-MTG, are widely used in treating autoimmune diseases due to their immunosuppressive properties.
- Treatment of Inflammatory Diseases : 6-MTG has been utilized in managing conditions such as Crohn's disease and ulcerative colitis. Its ability to modulate immune responses makes it beneficial in reducing inflammation and maintaining remission .
Molecular Biology Research
In molecular biology, 6-MTG serves as a valuable tool for studying RNA dynamics and interactions.
- Ribozyme and siRNA Applications : The compound is employed in research involving ribozymes and small interfering RNAs (siRNAs). Its structural modifications allow for enhanced stability and functionality in RNA-based experiments .
- RNA-Protein Interactions : Studies have leveraged 6-MTG to explore RNA-protein interactions, providing insights into gene regulation mechanisms and cellular signaling pathways .
Case Study 1: MTA/6-TG Combination Therapy
In a preclinical model, the combination of MTA and 6-TG resulted in significant tumor shrinkage in xenograft models of lymphoblastic leukemia. This study highlighted the potential of using 6-MTG derivatives to enhance therapeutic indices while minimizing adverse effects on normal tissues .
Case Study 2: Resistance Mechanisms
Research has identified that the expression levels of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) correlate with resistance to thiopurines. By utilizing prodrugs like 6sGMP, researchers demonstrated effective inhibition of resistant cell populations, paving the way for more effective treatment strategies against resistant cancers .
Mecanismo De Acción
The mechanism of action of 6-Methyl-thio-guanosine involves its incorporation into cellular nucleic acids. Once inside the cell, it is converted into its active triphosphate form, which can be incorporated into DNA and RNA. This incorporation disrupts normal nucleic acid function, leading to cell death. The compound also inhibits key enzymes involved in nucleic acid metabolism, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: Another thiopurine derivative used in the treatment of leukemia.
Azathioprine: A prodrug that is converted into 6-Mercaptopurine in the body.
6-Thioguanine: Similar in structure and function to 6-Methyl-thio-guanosine, used in cancer treatment.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for distinct interactions with cellular components. Its methyl-thio group provides unique reactivity compared to other thiopurines, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
4914-73-2 |
|---|---|
Fórmula molecular |
C11H15N5O4S |
Peso molecular |
313.34 g/mol |
Nombre IUPAC |
2-(2-amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4S/c1-21-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) |
Clave InChI |
SQLCLIXUUBBOOP-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
SMILES canónico |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Key on ui other cas no. |
4914-73-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















